2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one
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Overview
Description
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring fused with a thiadiazole moiety, which contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the use of montmorillonite KSF clay as a dehydrating agent and solid acidic catalyst for the synthesis of thiadiazolyl-thiazolidin-4-one derivatives through a three-component reaction involving an amine, aldehyde, and thioglycolic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antimicrobial and antioxidant activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways and enzymes . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thiazolidine Derivatives: These compounds have a thiazolidine ring but lack the thiadiazole moiety, resulting in different pharmacological properties.
Uniqueness
2-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is unique due to the presence of both the thiazolidinone and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile therapeutic agent.
Properties
CAS No. |
91260-03-6 |
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Molecular Formula |
C11H9N3OS2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-phenyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9N3OS2/c15-9-6-16-10(8-4-2-1-3-5-8)14(9)11-13-12-7-17-11/h1-5,7,10H,6H2 |
InChI Key |
HCAWEEKTVZWOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NN=CS3 |
Origin of Product |
United States |
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